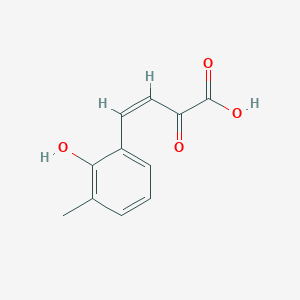

2-Hydroxy-3-methylbenzalpyruvate

Description

2-Hydroxy-3-methylbenzalpyruvate (KEGG ID: C14086) is a key intermediate in the naphthalene degradation pathway of Escherichia coli KO11FL, a strain engineered for biofuel production . Structurally, it features a benzene ring substituted with a hydroxyl group at position 2 and a methyl group at position 3, conjugated to a pyruvate moiety via a double bond. This compound is generated during the enzymatic cleavage of 2-hydroxy-8-methylchromene-2-carboxylate (C14085) and is subsequently hydrolyzed into 3-methylsalicylaldehyde and pyruvate by a hydrolase enzyme (reaction R06914[c]) . Its role in microbial catabolism highlights its importance in breaking down polycyclic aromatic hydrocarbons (PAHs) into less toxic metabolites, facilitating environmental bioremediation .

Properties

Molecular Formula |

C11H10O4 |

|---|---|

Molecular Weight |

206.19 g/mol |

IUPAC Name |

(Z)-4-(2-hydroxy-3-methylphenyl)-2-oxobut-3-enoic acid |

InChI |

InChI=1S/C11H10O4/c1-7-3-2-4-8(10(7)13)5-6-9(12)11(14)15/h2-6,13H,1H3,(H,14,15)/b6-5- |

InChI Key |

DWONKORAGIKGGD-WAYWQWQTSA-N |

SMILES |

CC1=C(C(=CC=C1)C=CC(=O)C(=O)O)O |

Isomeric SMILES |

CC1=C(C(=CC=C1)/C=C\C(=O)C(=O)O)O |

Canonical SMILES |

CC1=C(C(=CC=C1)C=CC(=O)C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

trans-o-Hydroxybenzylidenepyruvate (C06203)

- Structure : Lacks the methyl group at position 3 but retains the hydroxylated benzene ring conjugated to pyruvate.

- Pathway Role : Found in analogous degradation pathways (e.g., toluene/xylene metabolism), where it is hydrolyzed to salicylaldehyde and pyruvate.

2-Hydroxychromene-2-carboxylate (C06204)

- Structure : Contains a chromene ring (fused benzene and oxygen-containing heterocycle) with a carboxylate group at position 2.

- Pathway Role : Acts as a precursor to benzalpyruvate derivatives in naphthalene degradation. Enzymatic ring-opening of chromene generates compounds like 2-hydroxy-3-methylbenzalpyruvate.

- Key Difference : The chromene scaffold introduces electronic and conformational differences, influencing reactivity and enzyme binding compared to planar benzalpyruvate structures .

2-Hydroxy-8-methylchromene-2-carboxylate (C14085)

- Structure : Methyl-substituted chromene derivative with a carboxylate group.

- Pathway Role : Direct precursor to this compound in E. coli KO11FL. Its enzymatic conversion involves cleavage of the chromene ring to form the benzalpyruvate intermediate.

- Key Difference : The methyl group at position 8 (vs. position 3 in this compound) dictates regioselectivity during enzymatic processing, ensuring pathway specificity .

Data Table: Comparative Analysis of Key Compounds

| KEGG ID | Compound Name | Structure Features | Pathway Role | Reaction Type | Products |

|---|---|---|---|---|---|

| C14086 | This compound | 2-hydroxy-3-methylbenzene + pyruvate | Intermediate in naphthalene cleavage | Hydrolysis (R06914) | 3-Methylsalicylaldehyde, Pyruvate |

| C06203 | trans-o-Hydroxybenzylidenepyruvate | 2-hydroxybenzene + pyruvate | Toluene/xylene metabolism | Hydrolysis | Salicylaldehyde, Pyruvate |

| C06204 | 2-Hydroxychromene-2-carboxylate | Chromene ring + carboxylate | Precursor to benzalpyruvate | Ring-opening | Benzaldehyde derivatives |

| C14085 | 2-Hydroxy-8-methylchromene-2-carboxylate | 8-methylchromene + carboxylate | Precursor to C14086 | Cleavage | C14086, CO₂ |

Research Findings and Mechanistic Insights

- coli compared to unmethylated analogs like C06203 .

- Enzymatic Specificity : Hydrolases acting on C14086 (R06914[c]) exhibit strict regioselectivity, as evidenced by the inability of C06203 to substitute in this reaction .

- Environmental Relevance : Studies by Kim et al. (2004) and Eaton et al. (cited in ) emphasize the efficiency of methyl-substituted intermediates like C14086 in degrading alkylated PAHs, common pollutants in oil-contaminated environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.